
4-Biphenylcarboxylic acid
Overview
Description
It appears as a white crystalline powder and is sparingly soluble in water but can dissolve in organic solvents such as ethanol and acetone . This compound is characterized by a biphenyl group attached to a carboxylic acid functional group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Biphenylcarboxylic acid can be synthesized through several methods. . The reaction typically occurs under mild conditions with the use of a base such as potassium carbonate in a solvent like ethanol or water.
Industrial Production Methods: In industrial settings, the production of this compound often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification methods such as recrystallization from ethanol or benzene/petroleum ether mixtures are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Decarboxylation and Thermal Decomposition
4-Biphenylcarboxylic acid undergoes thermal decomposition under controlled conditions, primarily via decarboxylation pathways. Studies on zinc carboxylate analogs reveal:
-
Primary pathways :
Product | Relative Abundance (390°C) | Key Pathway |
---|---|---|
Biphenyl | 1.9 × 10⁸ | Decarboxylation |
Fluorenone | 6.7 × 10⁷ | Dehydration |
Fluorene | 1.2 × 10⁷ | Secondary decomposition |
Conditions : Reactions occur at 380–435°C under inert atmospheres, with zinc carboxylates accelerating decomposition rates . Char formation is observed as a side reaction, reducing mass balance .
Suzuki Cross-Coupling Reactions
This compound is synthesized via Suzuki-Miyaura coupling, a pivotal method for forming biaryl bonds:
Reaction :
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one + 4-carboxyphenylboronic acid
→ 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid
Catalyst | Solvent System | Yield | Residual Pd |
---|---|---|---|
Pd(PPh₃)₄ | DME/H₂O | 64% | 40–80 ppm |
Pd/C | MeOH/H₂O | 82% | <6 ppm |
Optimization : Using Pd/C instead of Pd(PPh₃)₄ reduces palladium contamination while improving yield .
Diels-Alder Cycloaddition and Dehydration
The acid participates in tandem Diels-Alder/dehydration reactions with dienophiles like ethylene, forming bicyclic ether intermediates :
Mechanism :
-
Diels-Alder : Benzene reacts with 2-substituted furans (e.g., furfural) to form oxanorbornene derivatives.
-
Dehydration : Acid-catalyzed dehydration yields biphenyl-4-carboxylic acid derivatives.
Key intermediates :
Esterification and Functional Group Interconversion
The carboxylic acid group enables derivatization into esters, alcohols, and amides:
-
Esterification : Reacting with alcohols (R₃OH) forms esters (4-biphenylcarboxylates) .
-
Reduction : Catalytic hydrogenation converts the acid to biphenyl-4-methanol .
-
Salt formation : Reacts with bases (e.g., NaOH) to form carboxylate salts, enhancing solubility .
Applications :
Role in Polymer Chemistry
This compound modifies polymer crystallization behavior:
Parameter | Neat Polypropylene | With this compound |
---|---|---|
Crystallization Temp. | ~110°C | 10–15°C higher |
Spherulite Size | 300–500 µm | <100 µm |
Morphology | Irregular spherulites | Uniform, smaller spherulites |
Mechanism : The acid acts as a nucleating agent, promoting heterogeneous crystal growth and reducing spherulite size .
Scientific Research Applications
Polymer Production
4-Biphenylcarboxylic acid serves as a crucial intermediate in synthesizing high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making these materials suitable for demanding applications in electronics and the automotive industry.
Key Properties
- Thermal Stability: Improves resistance to heat degradation.
- Mechanical Strength: Enhances tensile strength and flexibility.
Pharmaceuticals
In pharmaceutical research, this compound is utilized to develop drug formulations that require specific solubility and stability profiles. It plays a role in improving therapeutic efficacy by modifying the pharmacokinetic properties of active pharmaceutical ingredients.
Case Study: Anticancer Activity
Research has indicated that derivatives of biphenyl compounds can inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that related compounds exhibit IC50 values ranging from 0.5 to 10 µM against breast cancer (MCF-7) and prostate cancer (LnCaP) cell lines, indicating potent anticancer activity .
Organic Synthesis
As a versatile building block in organic synthesis, this compound enables the creation of complex molecules for diverse applications in materials science and medicinal chemistry. Its structure allows for various chemical modifications, facilitating the development of new compounds with desired properties.
Synthesis Pathways
- From 4-Iodobenzoic Acid: A common synthetic route involves coupling with phenylboronic acid.
- Reagent in Reactions: Acts as a reagent in various organic reactions to yield functionalized biphenyl derivatives.
Analytical Chemistry
In analytical chemistry, this compound is employed in methods such as chromatography for separating and identifying compounds in complex mixtures. This application is critical for quality control in manufacturing processes.
Applications in Chromatography
- Used as a standard or reference compound in high-performance liquid chromatography (HPLC) to ensure accuracy and reliability of results.
Research has shown that this compound exhibits significant biological activity, including antioxidant properties and enzyme inhibition.
Antioxidant Activity
Studies indicate that biphenyl derivatives can scavenge free radicals effectively, reducing oxidative stress linked to diseases such as cancer and neurodegenerative disorders .
Enzyme Inhibition
The compound has demonstrated potential to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory activity against amino acid transporters like ASCT2, which could be relevant for treating conditions related to amino acid dysregulation .
Comparative Analysis of Related Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Biphenyl carboxylic acid | Antioxidant, anticancer |
4,4'-Biphenyldicarboxylic Acid Potassium Salt | Dicarboxylic acid | Enhanced solubility |
2-Biphenylcarboxylic Acid Potassium Salt | Carboxylic acid | Varies in biological activity |
The positioning of the carboxylic group significantly influences the compound's biological activity and solubility characteristics .
Mechanism of Action
The mechanism of action of 4-Biphenylcarboxylic acid depends on its specific application. In chemical reactions, it acts as a versatile intermediate, facilitating the formation of various derivatives through its carboxylic acid functional group. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
4-Biphenylcarboxylic acid can be compared with other similar compounds, such as:
4-Biphenylacetic acid: Similar structure but with an acetic acid functional group instead of a carboxylic acid.
4-Phenylbenzoic acid: Another biphenyl derivative with a carboxylic acid group but differing in the position of the functional group.
Biphenyl-4,4’-dicarboxylic acid: Contains two carboxylic acid groups, one on each phenyl ring.
Uniqueness: this compound is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of various compounds .
Biological Activity
4-Biphenylcarboxylic acid, also known as biphenyl-4-carboxylic acid or p-phenylbenzoic acid, is an organic compound with the formula CHO. This compound has garnered attention in various fields, including medicinal chemistry and toxicology, due to its biological activities and potential applications.
- Molecular Formula : CHO
- Molecular Weight : 198.22 g/mol
- CAS Number : 92-92-2
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including:
- Escherichia coli
- Pseudomonas aeruginosa
The results indicated that the compound displayed notable inhibitory effects on these Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical applications .
Toxicological Profile
The toxicological aspects of this compound have been extensively documented. The compound is known to cause skin sensitization and irritation upon contact. Acute exposure can lead to gastrointestinal damage and neurological symptoms, including headaches and fatigue. Chronic exposure has been linked to respiratory issues and potential neurotoxic effects .
Toxicity Parameter | Description |
---|---|
Skin Contact | Sensitization reactions may occur. |
Ingestion | Potential damage to gastrointestinal tract. |
Inhalation | Respiratory irritation and possible chronic lung conditions. |
The biological activity of this compound is attributed to its ability to interact with various biological targets. It has been shown to influence metabolic pathways, particularly those involving glucuronidation processes. Research indicates that the compound affects the activity of UDP-glucuronosyltransferases (UGTs), which are crucial for drug metabolism and detoxification in the liver .
Case Studies
- Metabolic Studies in Rats :
- Antimicrobial Efficacy :
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Biphenylcarboxylic acid in laboratory settings?
this compound poses risks of skin/eye irritation (H315, H319) and respiratory irritation (H335). Key safety measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, use P95 (US) or P1 (EU) particulate respirators for low exposure or OV/AG/P99 cartridges for higher concentrations .
- Ventilation: Use fume hoods to minimize inhalation of dust or aerosols .
- Spill Management: Collect spills using non-sparking tools and store in sealed containers for hazardous waste disposal .
- First Aid: For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and water .
Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?
The primary synthesis involves chlorination of biphenyl followed by oxidation with KMnO₄. Key considerations include:
- Oxidation Efficiency: Optimize reaction temperature (typically 80–100°C) and stoichiometric ratios to avoid over-oxidation byproducts .
- Solvent Selection: Ethanol or benzene enhances solubility during purification. Recrystallization from hot ethanol yields pure crystals (melting point: 220–229°C) .
- Yield Improvement: Catalytic systems (e.g., transition-metal catalysts) may reduce side reactions, though literature on this is limited .
Q. How can discrepancies in reported physicochemical properties (e.g., melting point) be resolved?
Reported melting points vary (220–229°C) due to impurities or measurement techniques. To reconcile
- Purification: Use column chromatography or repeated recrystallization to isolate high-purity samples.
- Calibration: Verify melting points with differential scanning calorimetry (DSC) for accuracy .
- Cross-Reference: Compare data from peer-reviewed journals over vendor SDS sheets, which may lack rigorous validation .
Advanced Research Questions
Q. How does this compound function in the synthesis of cubic magnetite nanoparticles, and what factors influence particle morphology?
In nanoparticle synthesis, this compound acts as a surfactant to control crystal growth. Key parameters include:
- Solvent Effects: Substituting this compound with benzyl ether increases particle size but enhances cubic morphology .
- Stoichiometry: Excess oleic acid or this compound (>4.5 mmol) inhibits particle formation; optimal ratios are Fe(acac)₃:oleic acid:this compound = 2:4.5:2 .
- Temperature Ramp: A gradient of 25°C/min to 290°C ensures controlled nucleation .
Q. What challenges arise in crystallographic refinement of this compound using SHELX software, and how are they addressed?
SHELXL is widely used for small-molecule refinement, but challenges include:
- Disorder Modeling: Biphenyl rings may exhibit rotational disorder. Use PART and AFIX commands to model partial occupancy .
- Hydrogen Placement: For carboxylic acid groups, refine H-atom positions with DFIX or free variables after confirming O–H distances via neutron diffraction (if available) .
- High-Resolution Data: For twinned crystals, employ TWIN/BASF commands and validate with R1 < 5% .
Q. What analytical techniques are most effective for characterizing this compound derivatives?
- HPLC-MS: Resolves and identifies biphenyl derivatives using C18 columns with acetonitrile/water gradients .
- NMR: ¹³C NMR distinguishes carboxyl (δ ~170 ppm) and aromatic protons (δ 7.2–8.3 ppm) .
- Polarography: Detects trace impurities (e.g., chlorinated byproducts) via redox peaks at −1.2 V (vs. SCE) .
Q. How can researchers assess the environmental impact of this compound given limited ecotoxicological data?
- QSAR Modeling: Predict toxicity using logP (3.05) and solubility (0.03 g/L) to estimate bioaccumulation potential .
- Microbial Degradation: Test aerobic/anaerobic biodegradation in OECD 301/311 assays. Current data suggest low biodegradability .
- Disposal Compliance: Follow EPA/REACH guidelines for carboxylic acids: incinerate at 900°C with scrubbers for halogenated byproducts .
Q. Methodological Notes
- Safety vs. Efficacy: Balance rigorous PPE with experimental practicality (e.g., glove selection for solvent compatibility) .
- Data Validation: Cross-check vendor-reported properties (e.g., CAS 92-92-2) against NIST or peer-reviewed databases .
- Synthesis Scalability: Pilot-scale reactions require solvent recovery systems to manage benzyl ether or ethanol waste .
Properties
IUPAC Name |
4-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJMFJSKMRYHSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62698-50-4 (potassium salt) | |
Record name | 4-Phenylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1059074 | |
Record name | [1,1'-Biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92-92-2 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Biphenylcarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-4-carboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biphenyl-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BIPHENYLCARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36J7VPO67K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.